hERG Channel Inhibition: Low-Potency Interaction Differentiates from High-Risk Blockers
2-Chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide exhibits an IC50 of 30,000 nM (30 µM) against the hERG potassium channel in HEK293 cells as measured by whole-cell patch clamp, placing it in a low-potency hERG interaction range substantially above the typical 1–10 µM safety threshold that triggers cardiac risk concern [1]. By comparison, the known hERG blocker astemizole (used as the reference ligand in related displacement assays) binds with a Ki of 9.5 nM [2], representing a ~3,150-fold difference in affinity. Within the trichloromethyl-morpholinoethyl sub-series, the compound's hERG IC50 is ~9.4-fold higher (less potent) than the structurally related analog BDBM50580833 (IC50 = 3,200 nM in CHO cells) [3], suggesting that the 2-chloro substitution pattern on the benzamide ring confers a measurable reduction in hERG engagement relative to alternative substitution patterns. This differentiation is relevant because many morpholino-containing drug candidates face attrition due to hERG-related cardiotoxicity, making a low-potency hERG profile a therapeutically enabling characteristic [1].
| Evidence Dimension | hERG channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 30,000 nM (30 µM) |
| Comparator Or Baseline | Astemizole Ki = 9.5 nM; Analog BDBM50580833 IC50 = 3,200 nM |
| Quantified Difference | ~3,150-fold lower affinity vs. astemizole; ~9.4-fold lower potency vs. analog BDBM50580833 |
| Conditions | HEK293 cells, whole-cell patch clamp, 0.3–30 µM test range |
Why This Matters
A low-potency hERG interaction profile reduces cardiac safety liability, enabling the compound to serve as a negative control or as a scaffold for further optimization in programs where hERG avoidance is critical.
- [1] BindingDB. BDBM50595432 (CHEMBL5208906): Inhibition of hERG potassium channel in HEK293 cells, IC50 = 3.00E+4 nM. Deposited 2023-06-21. View Source
- [2] BindingDB. BDBM50494716 (CHEMBL3093986): Displacement of [3H]astemizole from human ERG, Ki = 9.5 nM. View Source
- [3] BindingDB. BDBM50580833 (CHEMBL5090595): Inhibition of hERG expressed in CHO cells, IC50 = 3.20E+3 nM. Deposited 2023-05-03. View Source
